molecular formula C6H6F5IO B14288925 5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- CAS No. 139780-45-3

5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo-

Cat. No.: B14288925
CAS No.: 139780-45-3
M. Wt: 316.01 g/mol
InChI Key: XFWGRXWPEAUFJN-UHFFFAOYSA-N
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Description

5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- is an organic compound with a unique structure that includes a hexenol backbone, five fluorine atoms, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- typically involves the introduction of fluorine and iodine atoms into a hexenol structure. One common method is the halogenation of 5-Hexen-1-ol, where fluorine and iodine are added under controlled conditions. The reaction may involve the use of reagents such as iodine pentafluoride (IF5) and iodine (I2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexenoic acids or hexenal derivatives.

    Reduction: Formation of hexenol derivatives with reduced functional groups.

    Substitution: Formation of azido or thiol-substituted hexenol derivatives.

Scientific Research Applications

5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s reactivity and stability, while the iodine atom can participate in substitution reactions. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Hexen-1-ol: A simpler analog without fluorine and iodine atoms.

    4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A structurally related compound with different substituents.

Uniqueness

5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- is unique due to the presence of multiple fluorine atoms and an iodine atom, which impart distinct chemical properties and reactivity. These features make it valuable for specific applications where such reactivity is desired.

Properties

CAS No.

139780-45-3

Molecular Formula

C6H6F5IO

Molecular Weight

316.01 g/mol

IUPAC Name

4,4,5,6,6-pentafluoro-2-iodohex-5-en-1-ol

InChI

InChI=1S/C6H6F5IO/c7-4(5(8)9)6(10,11)1-3(12)2-13/h3,13H,1-2H2

InChI Key

XFWGRXWPEAUFJN-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)I)C(C(=C(F)F)F)(F)F

Origin of Product

United States

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